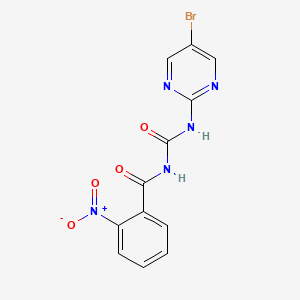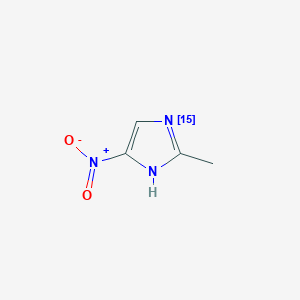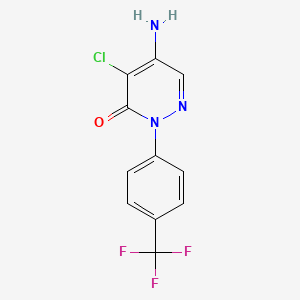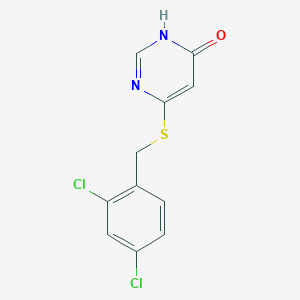
4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a benzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions. The resulting quinazolinone intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 2-position.
Next, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative. The final step involves the coupling of the quinazolinone intermediate with 4-amino-2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chloro group at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or amine derivatives in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. It is known to bind to DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This leads to the formation of DNA double-strand breaks, cell cycle arrest, and ultimately, cell death. The compound may also interact with other cellular proteins and pathways, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
Quinazolinone derivatives: Compounds such as 2-chloroquinazolin-4-one and 4-hydroxyquinazolin-2-one share structural similarities with 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide.
Benzamide derivatives: Compounds like 4-chlorobenzamide and 4-aminobenzamide have similar functional groups and chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
特性
CAS番号 |
61613-51-2 |
|---|---|
分子式 |
C15H11ClN4O2 |
分子量 |
314.72 g/mol |
IUPAC名 |
4-amino-2-chloro-N-(4-oxo-3H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-7-8(17)5-6-9(11)13(21)19-15-18-12-4-2-1-3-10(12)14(22)20-15/h1-7H,17H2,(H2,18,19,20,21,22) |
InChIキー |
QWYOMABQDCPSII-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC(=O)C3=C(C=C(C=C3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
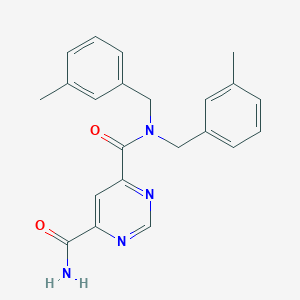

methanone](/img/structure/B12920857.png)
